4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Lipophilicity Membrane permeability Drug-likeness

4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid (CAS 82365-56-8) is a heterocyclic building block belonging to the 4-thiazolidinone-benzoic acid conjugate class, possessing a molecular formula C₁₀H₈N₂O₃S and a molecular weight of 236.25 g/mol. Its IUPAC name is 4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid, and it features a para-substituted benzoic acid moiety linked via an imine to the 2-position of the 4-oxothiazolidine ring, adopting a defined (2E) configuration.

Molecular Formula C10H8N2O3S
Molecular Weight 236.25
CAS No. 82365-56-8
Cat. No. B2630620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
CAS82365-56-8
Molecular FormulaC10H8N2O3S
Molecular Weight236.25
Structural Identifiers
SMILESC1C(=O)NC(=NC2=CC=C(C=C2)C(=O)O)S1
InChIInChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13)
InChIKeyREVPDQKARBLVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid (CAS 82365-56-8): Procurement-Relevant Physicochemical & Structural Baseline


4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid (CAS 82365-56-8) is a heterocyclic building block belonging to the 4-thiazolidinone-benzoic acid conjugate class, possessing a molecular formula C₁₀H₈N₂O₃S and a molecular weight of 236.25 g/mol . Its IUPAC name is 4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid, and it features a para-substituted benzoic acid moiety linked via an imine to the 2-position of the 4-oxothiazolidine ring, adopting a defined (2E) configuration . The compound is supplied as a research chemical with a purity specification of 98% (HPLC) and is recommended for storage sealed under dry conditions at 2–8 °C .

Why 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid Cannot Be Interchanged with Its Positional Isomers or Core-Modified Analogs


The 4-thiazolidinone-benzoic acid scaffold presents multiple substitution positions that profoundly alter physicochemical properties and biological recognition. The para-substituted (4-carboxy) isomer (CAS 82365-56-8) exhibits a computed LogP of 1.2353 and a topological polar surface area (TPSA) of 78.76 Ų . In contrast, its ortho-substituted regioisomer (CAS 19573-79-6) displays a markedly lower LogP of 0.9347 and a substantially larger polar surface area of 104.06 Ų , differences that directly impact passive membrane permeability and oral bioavailability predictions. The meta-substituted isomer (CAS 432013-04-2) shares identical computed LogP and TPSA values with the para isomer but is commercially available at a lower minimum purity specification (95% vs. 98%), introducing potential variability in downstream biological assays . These quantifiable divergences mean that simply substituting one regioisomer for another in a structure–activity relationship (SAR) campaign, fragment-based screening library, or synthetic pathway can alter hit confirmation rates, lead optimization trajectories, and batch-to-batch reproducibility. The following quantitative evidence guide provides the specific data required for informed compound selection.

Quantitative Differentiation Evidence for 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid vs. Closest Analogs


Elevated Lipophilicity vs. Ortho Regioisomer Predicts Superior Passive Membrane Permeability

The target para-substituted compound possesses a computed octanol-water partition coefficient (LogP) of 1.2353 , compared to a LogP of 0.9347 for the ortho regioisomer (2-(4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid, CAS 19573-79-6) . This +0.3006 LogP unit advantage corresponds to approximately a 2-fold higher predicted octanol-water partitioning ratio, placing the para isomer closer to the optimal LogP range (1–3) for passive transcellular diffusion while the ortho isomer falls below it.

Lipophilicity Membrane permeability Drug-likeness

Lower Polar Surface Area vs. Ortho Regioisomer Favors Oral Bioavailability Predictions

The target para-substituted isomer has a topological polar surface area (TPSA) of 78.76 Ų , which is 25.30 Ų lower than the PSA of 104.06 Ų reported for the ortho regioisomer (CAS 19573-79-6) . TPSA values below 140 Ų are generally required for oral absorption, and the ortho isomer's PSA exceeds 100 Ų, approaching the upper bound of favorable oral bioavailability space, while the para isomer's significantly lower TPSA provides a wider safety margin for maintaining oral permeability.

Polar surface area Oral bioavailability Drug design

Superior Commercial Purity Specification vs. Meta Positional Isomer Reduces Assay Variability

The target para isomer is commercially supplied at a minimum purity specification of 98% (HPLC), as listed by LeYan (product 1419624) and Chemscene (CS-0348954) . In contrast, the meta positional isomer (3-(4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid, CAS 432013-04-2) is available from AKSci at a minimum purity of 95% . While both meet research-grade thresholds, the 3-percentage-point purity differential translates to a 2.5-fold higher potential impurity burden in the meta isomer preparation, which can confound dose-response relationships in enzymatic and cellular assays.

Compound purity Assay reproducibility Procurement quality

Unambiguous (2E)-Configuration Identity Enables Consistent Binding Mode Reproducibility

The target compound is unambiguously characterized as the (2E) geometric isomer, confirmed by its unique InChI Key (REVPDQKARBLVRT-UHFFFAOYSA-N) and canonical SMILES . The imine bond at the 2-position of the thiazolidinone ring can theoretically adopt (E) or (Z) configuration, and the (2E) form places the benzoic acid moiety in a defined spatial orientation that dictates hydrogen bonding geometry with biological targets. While the meta and ortho regioisomers also bear imine bonds, the combination of para-carboxy substitution and (2E) configuration provides a distinct pharmacophoric geometry that cannot be replicated by any single positional isomer.

Stereochemical identity Binding mode Batch consistency

Evidence-Backed Application Scenarios for Procuring 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid


Fragment-Based Drug Discovery Requiring Defined Lipophilicity for Intracellular Target Engagement

In fragment-based screening campaigns targeting intracellular enzymes such as kinases or epigenetic regulators, passive membrane permeability is a prerequisite for cellular activity. The para isomer's LogP of 1.2353 places it within the optimal range (1–3) for passive diffusion across lipid bilayers, whereas the ortho isomer (LogP 0.9347) falls below this threshold, potentially requiring active transport mechanisms . Procurement of CAS 82365-56-8 ensures that the fragment hit has favorable intrinsic permeability properties, accelerating hit-to-lead progression without the need for early-stage prodrug or formulation strategies.

Oral Bioavailability-Focused Lead Optimization Programs

When designing orally bioavailable thiazolidinone-based inhibitors, a TPSA below 100 Ų is a well-established cutoff for predicting adequate fraction absorbed. The target para isomer's TPSA of 78.76 Ų provides a comfortable 21.24 Ų margin below this threshold, while the ortho isomer's PSA of 104.06 Ų exceeds it, predicting suboptimal oral absorption . Researchers prioritizing oral dosing routes should select the para isomer as the core scaffold to maintain favorable ADME properties throughout the optimization trajectory.

High-Throughput Screening (HTS) Requiring High-Purity Building Blocks for Dose-Response Validation

In HTS and quantitative HTS (qHTS) workflows, impurity-driven artifacts are a significant source of false-positive hits. The para isomer's commercial availability at 98% purity reduces the maximum impurity burden to 2%, compared to 5% for the meta isomer . This 2.5-fold lower impurity ceiling minimizes the risk of off-target effects from contaminants, enabling more accurate IC₅₀ determination and cleaner SAR interpretation in confirmatory dose-response assays following primary screening.

Structure-Based Drug Design Leveraging Defined (2E) Binding Geometry

For molecular docking and X-ray crystallography studies, the unambiguous (2E) configuration of the para isomer ensures that the benzoic acid moiety is consistently oriented for hydrogen bonding interactions with target protein residues . Unwanted (Z) isomers or regioisomeric mixtures can produce non-productive binding poses that confound electron density interpretation. Procuring CAS 82365-56-8 guarantees a single, structurally defined entity suitable for co-crystallization trials and computational modeling, enhancing the reliability of structure-guided design efforts.

Quote Request

Request a Quote for 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.